啤酒花-21(22)-烯溶液

描述

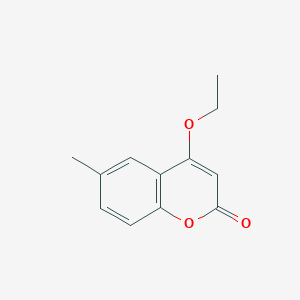

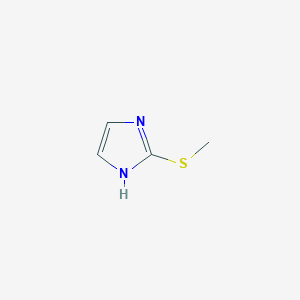

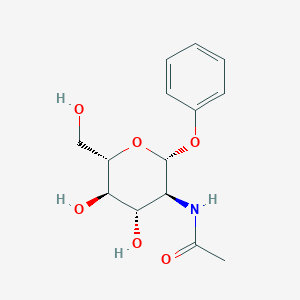

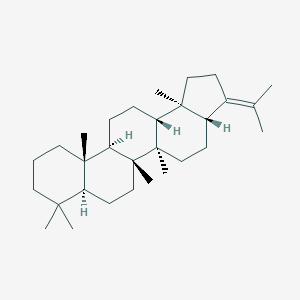

Hop-21(22)-ene is a type of hopane, a class of chemical compounds that are pentacyclic triterpenoids. These compounds are known for their presence in crude oils and their resistance to biodegradation, making them useful as biomarkers in geochemical studies. Hopanes are derived from bacteriohopanetetrol, a compound found in the cell walls of prokaryotic organisms, and can be found in a range of structures with varying carbon atom counts .

Synthesis Analysis

The synthesis of hop-21(22)-ene can involve catalytic hydropyrolysis, which is used to generate biomarker profiles from asphaltenes in oil seeps that have undergone severe biodegradation. This process can yield various hopanes, including hop-21(22)-ene . Additionally, squalene:hopene cyclase from Alicyclobacillus acidocaldarius can convert 1-methylidenesqualene and 25-methylidenesqualene into 30-methylidenehop-22(29)-ene, indicating a possible synthetic pathway for hop-21(22)-ene through the manipulation of squalene analogues .

Molecular Structure Analysis

The molecular structure of hop-21(22)-ene is characterized by its pentacyclic framework, which is common among hopanes. The stereochemistry of hopanes can be complex, with various isomers existing due to differences in the configuration at carbon atoms such as C-21. For example, the stereochemistry of migrated hopanes epimeric at C-21 has been studied, revealing the structural diversity within this class of compounds .

Chemical Reactions Analysis

Hop-21(22)-ene can undergo various chemical reactions, including osmium tetroxide oxidation, which leads to the formation of diols and conjugated ketones. The reaction mechanisms have been explored, and the products of such oxidations have been structurally characterized . These reactions are important for understanding the chemical behavior and potential transformations of hopanes in different environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of hop-21(22)-ene are influenced by its molecular structure. Hopanes are generally hydrophobic and exhibit high thermal stability. Their resistance to biodegradation is a key physical property that allows them to serve as conserved internal standards for assessing the biodegradation of crude oil. This property is crucial for environmental studies, such as estimating the cleansing of oil spills .

科学研究应用

植物化学研究和生物活性研究

Maytenus robusta 中的三萜

对 Maytenus robusta 叶子的研究发现了各种五环三萜,包括 3-氧代-21β-H-啤酒花-22(29)-烯和 3β-羟基-21β-H-啤酒花-22(29)-烯。这些化合物表现出乙酰胆碱酯酶抑制特性,这可能对神经退行性疾病的治疗产生影响 (G. Sousa 等人,2012)。

Hopane 型三萜及其生物活性

从 Cnidoscolus spinosus 中分离

从 Cnidoscolus spinosus 中分离出 Hopane 型三萜,包括 3β-乙酰氧基-啤酒花-22(29)-烯。这些化合物表现出各种生物活性,例如抗炎作用和 α-葡萄糖苷酶抑制,突出了它们进一步药理探索的潜力 (Fabiola A. López-Huerta 等人,2020)。

镇静作用和潜在应用

无醇啤酒研究

在健康的女护士中评估了含有啤酒花的无醇啤酒的镇静作用,结果表明睡眠质量显着提高。这项研究突出了啤酒花成分的潜力,特别是在无醇饮料中,用于促进休息和放松 (L. Franco 等人,2012)。

植物化学特征和潜在用途

啤酒花球果的综合表征

对啤酒花球果在发育阶段的形态和植物化学特征的研究显示,萜酚类物质显着增加,这与腺毛的生长相关。这项研究为啤酒花中生物活性化合物的靶向代谢分析和定量分析提供了基础,也适用于其他作物 (A. Kavalier 等人,2011)。

作用机制

Target of Action

Hop-21-ene, also known as DTXSID80487234 or Hop-21(22)-ene solution, is a triterpene consisting of hopane having a C=C double bond at the 21-position It is known to be a metabolite of several bacterial species, including rhodopseudomonas palustris, geobacter metallireducens, geobacter sulfurreducens, and zymomonas mobilis .

Biochemical Pathways

For example, some triterpenes can inhibit enzymes, modulate receptors, or affect cell signaling pathways .

Result of Action

These effects can include changes in cell signaling, inhibition of enzyme activity, modulation of receptor function, and effects on cell growth and differentiation .

属性

IUPAC Name |

(3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-ylidene-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h22-25H,9-19H2,1-8H3/t22-,23-,24+,25+,27-,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZFLMNNXKRPHN-DRTOFSRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80487234 | |

| Record name | Hop-21(22)-ene solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80487234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-ylidene-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysene | |

CAS RN |

1615-92-5 | |

| Record name | Hop-21(22)-ene solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80487234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of finding hop-21-ene alongside other triterpenic hydrocarbons in Zymomonas mobilis?

A1: The presence of hop-21-ene along with a diverse array of other triterpenic hydrocarbons in the bacterium Zymomonas mobilis provides valuable insights into the behavior of bacterial squalene cyclases []. The co-occurrence of these compounds, some never before observed in bacteria, suggests that bacterial squalene cyclases may lack strict substrate specificity, leading to alternative cyclization pathways and the formation of diverse triterpene products. This finding highlights the complexity of triterpene biosynthesis in bacteria and suggests the potential for discovering novel triterpene structures with potential biological activities.

Q2: How does the presence of hop-21-ene in microbialites contribute to our understanding of these structures?

A2: Hopanoids, including hop-21-ene, serve as valuable biomarkers for microbial communities, especially in environments with high osmotic stress or low oxygen levels []. The identification of hop-21-ene and other hopanoids within actively accreting microbialites in Fayetteville Green Lake, New York, strengthens the link between these lipid biomarkers and microbial activity in such structures. Notably, the varying hopanoid composition at different depths within the microbialites suggests dynamic carbonate mineralization and dissolution processes driven by microbial activity []. This emphasizes the importance of hopanoids as indicators of biological influence on carbonate formation in these environments.

Q3: What is the significance of isolating hop-21-ene from the fern species Davallia mariesii?

A3: The isolation of hop-21-ene from Davallia mariesii, alongside other hopanoids and triterpenoid hydrocarbons, expands our understanding of the chemical diversity within ferns []. While hopanoids are typically associated with bacteria, their presence in certain plants, including ferns, raises questions about their potential roles in these organisms. Further research is needed to determine if hop-21-ene and related compounds in ferns contribute to specific physiological functions or ecological interactions.

Q4: What analytical techniques are commonly employed to identify and quantify hop-21-ene in biological samples?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a key analytical tool for identifying and quantifying hop-21-ene in complex biological matrices [, ]. This technique separates compounds based on their volatility and then utilizes mass spectrometry to provide structural information, allowing for the identification and quantification of hop-21-ene even within intricate mixtures of other lipids and hydrocarbons.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。